molecular formula HKO5S B161027 Monopotassium peroxymonosulfate CAS No. 10058-23-8

Monopotassium peroxymonosulfate

Cat. No.: B161027
CAS No.: 10058-23-8
M. Wt: 152.17 g/mol
InChI Key: OKBMCNHOEMXPTM-UHFFFAOYSA-M
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Description

It is the potassium salt of peroxymonosulfuric acid and is often available as a triple salt mixture with potassium hydrogen sulfate and potassium sulfate, known commercially as Oxone . This compound is known for its high oxidative potential and stability, making it a valuable reagent in both industrial and laboratory settings.

Mechanism of Action

Target of Action

Monopotassium peroxymonosulfate, also known as Potassium hydrogenperoxomonosulphate, is a versatile oxidizing agent . Its primary targets are various organic and inorganic substances that can be oxidized, including aldehydes, internal alkenes, sulfides, tertiary amines, and phosphines .

Mode of Action

This compound interacts with its targets through oxidation . It can oxidize aldehydes to carboxylic acids, internal alkenes may be cleaved to two carboxylic acids, sulfides give sulfones, tertiary amines give amine oxides, and phosphines give phosphine oxides . The standard electrode potential for this compound is +1.81 V with a half reaction generating the hydrogen sulfate .

Biochemical Pathways

This compound affects various biochemical pathways through its oxidation process . The reactive oxygen species (ROS) produced by activating this compound include powerful oxidants such as sulfate radical (SO·−4), hydroxyl radical (OH), superoxide radical (O·−2), and singlet oxygen (1 O 2) . These ROS can effectively degrade and mineralize various organic pollutants .

Pharmacokinetics

Its solubility in water and its decomposition in aqueous solutions are key factors influencing its bioavailability .

Result of Action

The result of this compound’s action is the oxidation of target substances, leading to their transformation or degradation . For example, it can convert aldehydes to carboxylic acids or esters, cleave internal alkenes to two carboxylic acids, and transform sulfides into sulfones .

Action Environment

The action of this compound is influenced by various environmental factors. Its stability reaches a minimum at pH 9 . Transition metals like iron, cobalt, nickel, copper, manganese can catalyze the decay of this compound in solution . Moreover, it is sensitive to heat, with decomposition to SO 2 and SO 3 starting at 300°C . In terms of storage, as long as this compound is stored under dry and cool conditions, it loses about 1% activity per month under release of oxygen and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monopotassium peroxymonosulfate is synthesized from peroxysulfuric acid, which is generated in situ by combining oleum (fuming sulfuric acid) and hydrogen peroxide. The resulting solution is carefully neutralized with potassium hydroxide, allowing the crystallization of the triple salt mixture .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process. The key steps involve the controlled reaction of oleum and hydrogen peroxide to form peroxysulfuric acid, followed by neutralization with potassium hydroxide. The crystallized product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Monopotassium peroxymonosulfate primarily undergoes oxidation reactions due to its strong oxidative properties. It can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

10058-23-8

Molecular Formula

HKO5S

Molecular Weight

152.17 g/mol

IUPAC Name

potassium;oxido hydrogen sulfate

InChI

InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1

InChI Key

OKBMCNHOEMXPTM-UHFFFAOYSA-M

SMILES

OOS(=O)(=O)[O-].[K+]

Canonical SMILES

OS(=O)(=O)O[O-].[K+]

10058-23-8

Origin of Product

United States

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